2,8-Dimethyl-3,7-dithianonane
Description
2,8-Dimethyl-3,7-dithianonane is a nine-membered cyclic thioether characterized by two sulfur atoms at positions 3 and 7 and methyl substituents at positions 2 and 8 (Figure 1). Its structure confers unique conformational flexibility and sulfur-based reactivity, making it relevant in coordination chemistry and materials science. The compound’s synthesis typically involves cyclization reactions using sulfur-containing precursors. For example, analogous methods for sulfur heterocycles may employ elemental sulfur in dioxane with bases like triethylamine, as seen in the preparation of thiophene derivatives .
Figure 1: Structure of 2,8-Dimethyl-3,7-dithianonane.
Properties
CAS No. |
4911-45-9 |
|---|---|
Molecular Formula |
C9H20S2 |
Molecular Weight |
192.4 g/mol |
IUPAC Name |
1,3-bis(propan-2-ylsulfanyl)propane |
InChI |
InChI=1S/C9H20S2/c1-8(2)10-6-5-7-11-9(3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
RGKWWDXSYCDORF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCCSC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-3,7-dithianonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,8-dimethyl-1,3-dithiane with a suitable alkylating agent. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 2,8-Dimethyl-3,7-dithianonane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-3,7-dithianonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under inert atmosphere.
Substitution: Alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydride in aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithianonane derivatives.
Scientific Research Applications
2,8-Dimethyl-3,7-dithianonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-3,7-dithianonane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of sulfur atoms, allowing it to participate in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Limitations of Current Evidence
For instance, details synthesis methods for thiophene derivatives, which share only superficial similarities (e.g., sulfur incorporation) . discusses a sulfonated naphthalene compound unrelated to cyclic thioethers . Thus, this analysis relies on extrapolation from general thioether chemistry.
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